molecular formula C16H33NO4Si B3321431 (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine CAS No. 134441-72-8

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine

Cat. No.: B3321431
CAS No.: 134441-72-8
M. Wt: 331.52 g/mol
InChI Key: IIITUHPEBILIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group and a hydroxymethyl group, which contribute to its unique chemical properties and reactivity. It is commonly used in organic synthesis, particularly in the preparation of complex molecules and as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the tert-butyldimethylsilyloxy group. The hydroxymethyl group is then introduced through a series of reactions, including oxidation and reduction steps. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine
  • (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)pyrrolidine
  • (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-methylpyrrolidine

Uniqueness

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is unique due to the presence of both the tert-butyldimethylsilyloxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIITUHPEBILIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine
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(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine
Reactant of Route 6
(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine

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